Hydrogen Bond Donor Count: N-Methyl Derivative (0 HBD) vs. N-Phenyl Analog (1 HBD) and Impact on Permeability Potential
The target compound bears an N-methyl substituent on the acetamide nitrogen, resulting in a computed hydrogen bond donor (HBD) count of zero, whereas its closest N-phenyl analog, N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 81511-63-9), retains one amide N–H donor [1]. This distinction is directly quantifiable via PubChem-computed molecular descriptors. In drug design, reducing HBD count is correlated with improved passive membrane permeability and oral bioavailability potential [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (N-methyl substituent, tertiary amide); XLogP3 = 3.3 |
| Comparator Or Baseline | N-Phenyl analog (CAS 81511-63-9): 1 HBD (secondary amide N–H); XLogP3 not publicly reported |
| Quantified Difference | ΔHBD = 1 (from 1 to 0); ΔXLogP3 target = 3.3 vs. analog (not determined, predicted lower due to H-bond donor) |
| Conditions | Computed molecular descriptors (PubChem 2025 release); HBD by Cactvs 3.4.8.24 |
Why This Matters
A zero HBD count distinguishes this compound for applications requiring enhanced membrane permeability or blood–brain barrier penetration, making it a preferred choice over N–H-bearing analogs in cell-based assays and in vivo models.
- [1] PubChem Compound Summary. N-Methyl-N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. CID 2421431. Computed Properties (HBD Count = 0, XLogP3 = 3.3). https://pubchem.ncbi.nlm.nih.gov/compound/2421431 View Source
- [2] Singh NK, Ganguly S. Synthesis, Characterization, and Biological Evaluation of New Oxadiazole Analogues. ChemistrySelect. 2025; e202500769. https://doi.org/10.1002/slct.202500769 View Source
